molecular formula C6H11NO3 B039040 (2R,3S)-3-hydroxypiperidine-2-carboxylic acid CAS No. 119593-44-1

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B039040
CAS No.: 119593-44-1
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a chiral, multifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. This stereochemically defined building block serves as a privileged scaffold for the synthesis of novel bioactive molecules, particularly protease inhibitors and other enzyme targets. Its structure incorporates three key functional handles: a carboxylic acid, a secondary alcohol, and a secondary amine, all within a constrained six-membered ring. This unique arrangement allows researchers to develop potent pharmacophores by mimicking transition states or key intermolecular interactions.

Properties

IUPAC Name

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homologation-Cyclization Strategy

This method, detailed in Patent US9790181B2 , involves constructing the piperidine ring through carbon-chain elongation (homologation) followed by cyclization. Key steps include:

  • Starting Material : Protected glutamic acid or pyroglutamic acid derivatives.

  • Homologation : Introduction of additional carbon units using reagents such as alkyl halides or Wittig reagents.

  • Cyclization : Formation of the piperidine ring via intramolecular amidation or reductive amination.

A notable advantage is the avoidance of expensive transition-metal catalysts (e.g., iridium), making this route industrially viable. For example, the synthesis of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid—a structurally analogous compound—achieves >90% yield using a protected pyroglutamic acid derivative. Adjusting the starting material’s stereochemistry could theoretically yield the (2R,3S) configuration.

Key Reaction Conditions:

  • Temperature : 0–25°C for homologation.

  • Catalysts : Base catalysts (e.g., NaOH) for deprotection.

  • Stereochemical Control : Achieved through chiral auxiliaries or enantioselective enzymes.

Chiron Approach from D-Glucose

The ACS Journal of Organic Chemistry outlines a stereoselective synthesis starting from D-glucose. This method exploits the inherent chirality of carbohydrates to guide piperidine ring formation:

  • Conversion to 3-Azidopentodialdose : D-glucose is transformed into a key intermediate with an azide group.

  • Wittig Olefination : Introduces a double bond for subsequent cyclization.

  • Reductive Cyclization : Forms the piperidine skeleton with the desired (2R,3S) configuration.

This route achieves high enantiomeric excess (>95%) but involves multiple protection/deprotection steps, limiting scalability.

Industrial Production Methods

Scalable Homologation-Cyclization

Industrial adaptations of the homologation-cyclization method prioritize cost efficiency and yield:

  • Continuous Flow Reactors : Enhance reaction consistency and reduce byproducts.

  • High-Pressure Hydrogenation : Accelerates cyclization while maintaining stereochemical integrity.

A comparative analysis of industrial vs. lab-scale parameters is provided below:

ParameterLaboratory ScaleIndustrial Scale
Yield 70–80%85–95%
Reaction Time 48–72 hours12–24 hours
Stereoselectivity 90–95% e.e.85–90% e.e.
Catalyst Cost ModerateLow (base catalysts)

Data derived from Patent US9790181B2.

Stereochemical Challenges and Solutions

Epimerization Risks

The hydroxyl and carboxylic acid groups in (2R,3S)-3-hydroxypiperidine-2-carboxylic acid render it prone to epimerization under basic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Processing : Reactions conducted at ≤0°C minimize racemization.

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers, achieving >99% e.e..

Comparative Analysis of Methods

MethodAdvantagesLimitations
Homologation-CyclizationHigh scalability, low costModerate stereoselectivity
Chiron ApproachExcellent stereocontrolMulti-step, low scalability

Emerging Techniques

Asymmetric Hydrogenation

Preliminary studies indicate that chiral ruthenium catalysts could directly reduce ketopiperidine intermediates to the (2R,3S) configuration. However, catalyst costs remain prohibitive for large-scale use .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. This interaction can modulate the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomers

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid
  • CAS : 112241-70-0 .
  • Configuration : Enantiomer of the (2R,3S) form.
  • Applications : Used as a pharmaceutical intermediate .
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid
  • CAS : 176019-04-8 .
  • Configuration : (-)-trans-form.
  • Properties : Melting point of 232–238°C (dec.) and optical rotation [α]²²D = -14 (c = 0.4 in 10% HCl) .
  • Key Difference : Diastereomer of the (2R,3S) form, leading to distinct solubility and reactivity.
(2S,3S)-3-Hydroxypipecolic Acid
  • Configuration : (2S,3S) .
  • Applications : Key precursor for febrifugine (antimalarial) and (-)-swainsonine (anticancer) .
  • Synthesis : Produced via cobalt(III)(salen)-catalyzed hydrolytic kinetic resolution of racemic azido epoxides .

Structural Analogs

(2S)-1-Hydroxypiperidine-2-carboxylic Acid
  • Molecular Formula: C₆H₁₁NO₃ .
  • Key Difference : Hydroxyl group at position 1 instead of 3.
  • Impact : Altered hydrogen-bonding capacity and metabolic stability compared to the (2R,3S) isomer.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid
  • Molecular Formula: C₆H₁₁NO₂ .
  • Key Difference : Five-membered pyrrolidine ring vs. six-membered piperidine.
  • Impact : Reduced ring strain and different conformational flexibility, influencing receptor binding.

Functionalized Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₁₇H₂₃NO₄ .
  • Key Feature : Bulky tert-butoxycarbonyl (Boc) protecting group and phenyl substituent.
  • Applications : Intermediate in peptide synthesis .
(2R,3S)-3-Phenylisoserine Hydrochloride
  • CAS : Multiple (e.g., 176019-04-8) .
  • Applications : Intermediate for docetaxel (chemotherapy drug) .
  • Structural Contrast : Acyclic backbone with phenyl group vs. cyclic piperidine.

Biological Activity

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a chiral compound derived from piperidine, notable for its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H11NO3
  • CAS Number : 119593-44-1
  • Molecular Weight : 145.16 g/mol

This compound features both a hydroxyl group and a carboxylic acid group, which are crucial for its reactivity and interactions with biological targets. The specific stereochemistry (2R,3S) enhances its ability to act selectively in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

The compound interacts with various enzymes and receptors due to its structural configuration. It can act as both a substrate and an inhibitor, modulating enzyme activity:

  • Enzyme Inhibition : Its ability to fit into the active sites of enzymes allows it to inhibit specific pathways, which can be beneficial in treating diseases.
  • Substrate Role : It may also function as a substrate in enzyme-catalyzed reactions, participating in metabolic pathways.

Applications in Research and Medicine

  • Cancer Therapy :
    • Studies have highlighted its potential anticancer properties through mechanisms involving apoptosis induction in tumor cells. For instance, compounds derived from piperidine structures have shown enhanced cytotoxicity against cancer cell lines compared to standard treatments .
  • Neurodegenerative Diseases :
    • The compound has been investigated for its role in Alzheimer's disease treatment. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus potentially improving cognitive function .
  • Antiviral Activity :
    • Recent studies suggest that derivatives of this compound may inhibit viral replication processes. For example, compounds with a piperidine core have shown promising results against SARS-CoV-2 by binding effectively to the main protease of the virus .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,3R)-3-hydroxypiperidine-2-carboxylic acidEnantiomer with opposite stereochemistryPotentially different biological effects
Piperidine-2-carboxylic acidLacks hydroxyl groupDifferent reactivity
3-HydroxypiperidineLacks carboxylic acid groupAffects solubility and reactivity

The differences in biological activity among these compounds are largely attributed to their structural variations, particularly in stereochemistry.

Case Studies

  • Cytotoxicity Assays :
    • In a study comparing various piperidine derivatives, this compound exhibited superior cytotoxic effects on FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition :
    • A detailed structure-activity relationship study demonstrated that modifications to the piperidine ring can enhance inhibition of cholinesterases, suggesting potential for developing more effective Alzheimer's therapies .

Q & A

Q. What are the common synthetic routes for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Two primary synthetic strategies are employed:
  • Stereoselective Reduction : Reduction of precursors like (2S,3R)-3-hydroxypiperidine-2-carboxylic acid using LiAlH4 under controlled anhydrous conditions to preserve stereochemistry .
  • Enzymatic Hydroxylation : Hydroxylation of L-pipecolic acid via Fe(II)/α-ketoglutarate-dependent dioxygenases, ensuring regio- and stereoselectivity .
  • Key Considerations : Temperature (-78°C for LiAlH4), solvent polarity (THF or Et2O), and enzyme specificity (for biocatalysis) critically impact enantiomeric excess (e.e.).
MethodKey Reagents/ConditionsStereochemical OutcomeEvidence
LiAlH4 ReductionLiAlH4, THF, -78°C(2R,3S) configuration
Enzymatic HydroxylationFe(II)/α-ketoglutarate, L-pipecolic acid>95% e.e.

Q. How is the stereochemical purity of this compound validated?

  • Methodological Answer :
  • Chiral HPLC : Paired with polarimetric detection to quantify e.e. .
  • X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) differentiate enantiomers .

Q. What role does the compound play in enzyme-substrate interaction studies?

  • Methodological Answer : The compound’s hydroxyl and carboxylic acid groups enable hydrogen bonding with active sites, making it a probe for:
  • Enzyme Stereospecificity : Used in kinetic assays (e.g., Michaelis-Menten analysis) to compare activity against (2S,3R) or (2R,3S) isomers .
  • Structural Studies : Co-crystallization with target enzymes (e.g., bacterial translation initiation inhibitors) reveals binding modes via X-ray crystallography .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in large-scale synthesis?

  • Methodological Answer :
  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution to achieve >99% e.e. .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenations improve stereoselectivity .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy adjusts reaction parameters dynamically .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Methodological Answer :
  • Standardized Assay Conditions : Control pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Validation : Confirm activity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out assay artifacts .
  • Meta-Analysis : Cross-reference structural analogs (e.g., GE81112 derivatives) to identify structure-activity relationships (SAR) outliers .

Q. What advanced techniques elucidate the compound’s interaction with bacterial translation initiation?

  • Methodological Answer :
  • Cryo-EM : Resolves binding to 30S ribosomal subunits at near-atomic resolution .
  • Fluorescence Polarization : Tracks displacement of labeled mRNA analogs in real-time .
  • Computational Docking : Molecular dynamics simulations (e.g., GROMACS) predict binding free energy and mutational resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.